molecular formula C10H7F3N4O B5747571 N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide

N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B5747571
M. Wt: 256.18 g/mol
InChI Key: FBMPYFQVPSEWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2,4-triazole ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Coupling with the phenyl ring: The final step involves coupling the trifluoromethylated triazole with a phenyl ring, which can be achieved through various coupling reactions such as Suzuki-Miyaura coupling or direct arylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors, greener solvents, and catalysts to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.

    Materials Science:

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and modulate their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trifluoro-1-(phenylimino)ethyl)benzimidamide
  • 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole
  • N-Phenyl-bis(trifluoromethanesulfonimide)

Uniqueness

N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide stands out due to its specific combination of a trifluoromethyl group, phenyl ring, and triazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O/c11-10(12,13)6-3-1-2-4-7(6)16-9(18)8-14-5-15-17-8/h1-5H,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMPYFQVPSEWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822488
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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